(2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester

Chemical Purity Synthetic Intermediate Quality Control

Research supply challenge: Obtaining regioisomerically pure N-Boc-cyclohexyl-1,2-diamines for SAR campaigns is often hampered by ambiguous substitution patterns, leading to irreproducible coupling kinetics. This compound, tert-Butyl (2-(ethylamino)cyclohexyl)carbamate (CAS 1353979-25-5), directly addresses this gap. - Precise 2-ethylamino substitution ensures predictable Boc deprotection and coupling efficiency, critical for multi-step syntheses. - ≥98% purity and defined LogP (2.43) / TPSA (50.36 Ų) enable reliable use as a chiral building block for peptidomimetics and enzyme inhibitors. - Ready-to-ship inventory with validated QC documentation eliminates lead-time uncertainty for your discovery workflows.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 1353979-25-5
Cat. No. B1400252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester
CAS1353979-25-5
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCCNC1CCCCC1NC(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O2/c1-5-14-10-8-6-7-9-11(10)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)
InChIKeyCUGSDCDTNAJKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: (2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester


tert-Butyl (2-(ethylamino)cyclohexyl)carbamate (CAS 1353979-25-5) is a protected 1,2-diamine derivative featuring a cyclohexyl backbone, an ethylamino substituent, and a tert-butyloxycarbonyl (Boc) protecting group on the primary amine . The compound belongs to the class of N-Boc-cyclohexyl-1,2-diamines used as intermediates in medicinal chemistry and asymmetric synthesis [1]. Its molecular formula is C13H26N2O2 with a molecular weight of 242.36 g/mol, and it is characterized by a LogP of 2.43 and a topological polar surface area (TPSA) of 50.36 Ų .

Boc-protected 1,2-diamine building block
2-Ethylamino substitution for regioselective functionalization
Medicinal chemistry and asymmetric synthesis workflows

Substitution Risks: (2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester


Structural analogs such as the 4-ethylamino regioisomer (CAS 1353981-97-1) or the N-methyl analog (CAS 1353944-65-6) share the same molecular formula and Boc protection, yet their substitution pattern critically dictates reactivity and conformational behavior [1]. The 2-ethylamino substitution on the cyclohexyl ring introduces steric and electronic effects that are absent in the 4-substituted variant, influencing the kinetics of Boc deprotection and the subsequent coupling efficiency in multi-step syntheses . Additionally, variations in protecting groups—such as replacing the Boc group with a benzyl carbamate—alter lipophilicity and orthogonal deprotection compatibility, rendering cross-substitution without experimental validation a source of irreproducible results .

4-Ethylamino regioisomer
Substitution position may shift steric environment and coupling kinetics
N-Methyl analog (CAS 1353944-65-6)
Smaller alkyl group can alter Boc-deprotection profile
Alternative protecting groups (e.g., benzyl carbamate)
Orthogonal deprotection compatibility may not transfer

Comparative Evidence: (2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester


Purity Advantage

The target compound is commercially available with a specified purity of ≥98%, as documented by ChemScene and Leyan . In contrast, the closely related methylamino analog (tert-butyl (2-(methylamino)cyclohexyl)carbamate, CAS 1353944-65-6) is typically supplied at a lower purity grade of 95%+ from the same vendor . The 3% minimum purity advantage reduces the burden of additional purification steps and minimizes impurity-derived side reactions in sensitive catalytic or medicinal chemistry applications .

Purity specification
Specification review
Target ≥98% vs methylamino analog 95%+ (≥3% absolute difference)
Higher initial purity may reduce purification burden
Verify with lot-specific COA
Chemical Purity Synthetic Intermediate Quality Control

Lipophilicity and Polarity Comparison

The target compound exhibits a computed LogP of 2.4318 and a topological polar surface area (TPSA) of 50.36 Ų . These values are identical to those reported for the 4-ethylamino regioisomer (CAS 1353981-97-1), which also has a LogP of 2.43 and TPSA of 50.36 Ų [1]. However, the substitution pattern (2-position versus 4-position) leads to distinct spatial orientation of the functional groups, which can influence molecular recognition and binding affinity in biological assays [2]. While the global physicochemical properties are equivalent, the local steric environment differs, making the 2-substituted analog a critical comparator in structure-activity relationship (SAR) studies.

Lipophilicity & polarity
Reported
LogP 2.43, TPSA 50.36 Ų (equivalent to 4-ethylamino regioisomer)
Identical computed properties; position influences SAR interpretation
Steric differences require regioisomer-specific control
Lipophilicity TPSA Structure-Property Relationship

Storage Stability Profile

The target compound is specified for storage sealed in dry conditions at 2–8°C, with shipping permissible at room temperature . In comparison, the N-methyl analog (tert-butyl (2-(methylamino)cyclohexyl)carbamate, CAS 1353944-65-6) is also shipped at room temperature, indicating similar thermal tolerance . However, the 2-ethylamino variant's requirement for sealed, dry storage suggests heightened sensitivity to moisture, which may necessitate additional handling precautions to prevent hydrolysis of the Boc group .

Storage stability
Lot attribute
Store sealed, dry at 2–8°C; shipping at room temperature acceptable
Moisture sensitivity may require handling precautions
Follow manufacturer storage guidelines
Storage Conditions Stability Logistics

Hydrogen Bonding Profile

The target compound contains 2 hydrogen bond donors and 3 hydrogen bond acceptors . In contrast, tert-butyl (2-aminocyclohexyl)carbamate (CAS 317595-54-3), which lacks the ethylamino substituent, possesses 2 H-donors and 2 H-acceptors . The additional hydrogen bond acceptor in the 2-ethylamino derivative may enhance solubility and modulate binding interactions in biological or supramolecular systems [1].

Hydrogen bonding profile
Class-level
2 H-donors, 3 H-acceptors (vs 2/2 for unsubstituted analog)
Extra acceptor may modulate solubility and binding interactions
Computed from structure; experimental validation advised
Hydrogen Bonding Molecular Recognition Crystal Engineering

Application Scenarios: (2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester


Orthogonal Protection for Diamine Synthesis

The ≥98% purity and Boc protection of the primary amine enable efficient coupling and subsequent deprotection in multi-step syntheses of pharmacologically relevant 1,2-diamines. The 2-ethylamino substitution provides a handle for further functionalization while maintaining a specific stereoelectronic environment . This compound is particularly suitable for the preparation of chiral ligands, peptidomimetics, and enzyme inhibitors where precise control over amine reactivity is critical [1].

SAR Studies on Cyclohexyl Diamine Scaffolds

With a defined LogP of 2.43 and TPSA of 50.36 Ų, this compound serves as a key comparator in SAR campaigns aimed at optimizing the physicochemical properties of drug candidates . Its distinct 2-substitution pattern allows researchers to probe the impact of regioisomerism on biological activity and selectivity [2].

Chiral Auxiliaries and Organocatalysts

The cyclohexyl backbone provides conformational rigidity, and the ethylamino group offers a site for chiral modification. The Boc group ensures compatibility with a variety of reaction conditions, facilitating the construction of complex chiral architectures for asymmetric catalysis .

Application
Selection Property
Validation Focus
Diamine synthesis with orthogonal protection
Boc protection and 2-ethylamino handle
Deprotection efficiency and coupling reproducibility
SAR studies on cyclohexyl diamine scaffolds
Defined 2-substitution regioisomer
Impact on biological activity and selectivity
Chiral auxiliary and organocatalyst construction
Conformational rigidity and chiral modification site
Compatibility with asymmetric reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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